9-cis-Retinol Acetate-d5: A Technical Guide for Researchers
9-cis-Retinol Acetate-d5: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
9-cis-Retinol (B22316) Acetate-d5 is a deuterated analog of 9-cis-retinol acetate (B1210297), a derivative of vitamin A. The strategic incorporation of five deuterium (B1214612) atoms provides a stable isotopic label, making it an invaluable tool in various research applications, particularly in studies involving retinoid metabolism, pharmacokinetics, and as an internal standard for quantitative analysis. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and its role within the broader context of retinoid signaling pathways.
Core Data and Properties
The fundamental chemical and physical properties of 9-cis-Retinol Acetate-d5 are summarized below. These data are essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Chemical Name | 9-cis-Retinol Acetate-d5 | [1] |
| Synonyms | 9-cis-Retinyl Acetate-d5, 9-cis-Vitamin A Acetate-d5, Zuretinol acetate-d5 | [1][2] |
| CAS Number | 1217219-62-9 | [2][3] |
| Molecular Formula | C₂₂H₂₇D₅O₂ | [1] |
| Molecular Weight | 333.52 g/mol | [1][3] |
| Appearance | Yellow Oil | [1] |
| Storage Conditions | -86°C, in an amber vial, under an inert atmosphere | [1] |
Synthesis and Isotopic Labeling
The synthesis of 9-cis-Retinol Acetate-d5 involves two key stages: the isomerization of the more common all-trans-retinyl acetate to its 9-cis form, followed by the introduction of deuterium atoms.
Experimental Protocol: Synthesis of 9-cis-Retinyl Acetate
A common method for the synthesis of 9-cis-retinyl acetate is through the catalytic isomerization of all-trans-retinyl acetate.[4]
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Reaction Setup : Dissolve all-trans-retinyl acetate (300 g, 0.91 mol) in a solution of hexane (B92381) (600 ml) and triethylamine (B128534) (TEA) (0.11 ml, 0.83 mmol).
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Catalyst Addition : Add (CH₃CN)₂PdCl₂ (4 g, 0.018 mol) to the mixture.
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Isomerization : Stir the mixture overnight in the dark at 65°C under a nitrogen atmosphere.
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Crystallization and Separation : Cool the resulting solution to room temperature for 1 hour and then further cool to -80°C. The unreacted all-trans-retinyl acetate will crystallize and can be removed by filtration.
-
Purification : Concentrate the filtrate and repeat the crystallization process to obtain a mixture enriched in 9-cis-retinyl acetate (typically a 70:30 mixture of 9-cis-/all-trans-retinyl acetate).[4] Further purification can be achieved through chromatographic techniques.
Deuterium Labeling
Analytical Methodologies
The quantitative analysis of 9-cis-Retinol Acetate-d5, particularly in biological matrices, is crucial for its application as an internal standard and for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.
Experimental Protocol: Quantitative Analysis by LC-MS/MS
The following protocol is a generalized procedure for the analysis of retinoids, which can be adapted for 9-cis-Retinol Acetate-d5.[7][8][9]
-
Sample Preparation (from Serum) :
-
To 200 µL of serum, add an internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, perform a liquid-liquid extraction with a solvent like hexane or ethyl acetate.
-
Evaporate the supernatant or organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions :
-
HPLC System : A high-performance liquid chromatography system (e.g., Thermo Scientific™ Vanquish™).[8]
-
Column : A C18 reversed-phase column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm).[8]
-
Mobile Phase : A gradient of water and methanol (B129727) containing 0.1% formic acid.[8]
-
Flow Rate : Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection :
-
Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ Endura™).[8]
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and sensitivity.
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Role in Retinoid Signaling Pathways
9-cis-Retinol Acetate is a precursor to 9-cis-retinoic acid, a key signaling molecule that activates nuclear receptors. Understanding these pathways is crucial for researchers in drug development and molecular biology.
Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) Signaling
9-cis-retinoic acid is a high-affinity ligand for the Retinoid X Receptor (RXR).[10][11] RXRs are unique nuclear receptors that can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including the Retinoic Acid Receptors (RARs).[10][12] This dimerization is fundamental to the regulation of gene expression.
In the absence of a ligand, the RXR/RAR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and is associated with co-repressor proteins that inhibit gene transcription.[11] The binding of 9-cis-retinoic acid to the ligand-binding domain of the receptors induces a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activator proteins.[11] This complex then initiates the transcription of target genes involved in cell growth, differentiation, and apoptosis.
Experimental Workflow for Studying Retinoid-Induced Gene Expression
A typical workflow for investigating the effects of 9-cis-Retinol Acetate-d5 on gene expression is outlined below.
This workflow allows researchers to quantify the changes in the expression of specific target genes in response to treatment with 9-cis-Retinol Acetate-d5, providing insights into the biological activity of this compound and its metabolites.
Conclusion
9-cis-Retinol Acetate-d5 is a powerful research tool with significant applications in the study of retinoid biology. Its well-defined chemical properties, coupled with established methods for its synthesis and analysis, make it an ideal internal standard and tracer for metabolic studies. Furthermore, its role as a precursor to the potent signaling molecule 9-cis-retinoic acid places it at the center of investigations into the complex regulatory networks governed by the RXR and RAR signaling pathways. This guide provides a foundational resource for researchers and professionals working in the fields of biochemistry, pharmacology, and drug development, enabling them to effectively utilize 9-cis-Retinol Acetate-d5 in their experimental designs.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 9-Cis,13-cis-retinol 15-acetate-d5 | 1217219-62-9 | SYB21962 [biosynth.com]
- 4. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.fit.edu [repository.fit.edu]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
